![molecular formula C11H14N2O3 B1320179 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid CAS No. 896637-76-6](/img/structure/B1320179.png)

2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

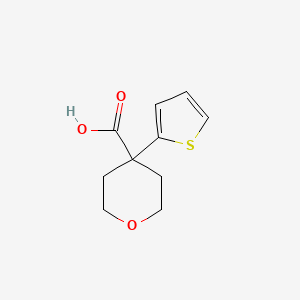

The synthesis of nicotinic acid derivatives can be complex and involves multiple steps. For instance, the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid involves lithiation, carboxylation, and palladium-catalyzed coupling reactions, as described in the first paper . Although the exact synthesis of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid is not detailed, similar methodologies could potentially be applied, with modifications to introduce the tetrahydrofuran moiety and the amino linkage.

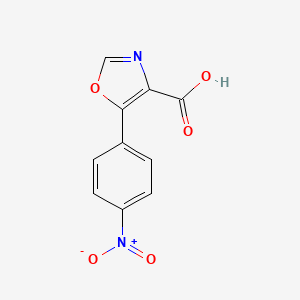

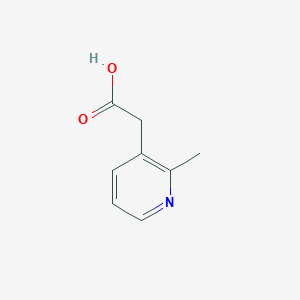

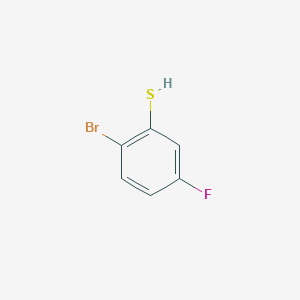

Molecular Structure Analysis

Crystal structure determination is a powerful tool to understand the molecular structure of nicotinic acid derivatives. The second paper discusses the crystal structures of various complexes formed through hydrogen bonding . While the exact structure of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid is not provided, the principles of hydrogen bonding and crystal packing discussed could be relevant for predicting the molecular structure and interactions of this compound.

Chemical Reactions Analysis

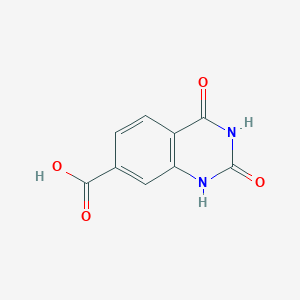

The papers do not provide specific details on the chemical reactions of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid. However, nicotinic acid derivatives are known to engage in various chemical reactions, particularly those involving their carboxylate group and the pyridine nitrogen. These reactions can include the formation of salts, zwitterions, and complexes with other molecules, as seen in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives can be influenced by their molecular structure. The third paper discusses the crystallization tendency and glass-forming ability of 2-((2-ethylphenyl)amino)nicotinic acid, which is disrupted by steric repulsion due to alkylation . This suggests that the introduction of different substituents on the nicotinic acid core can significantly affect the physical properties, such as crystallization behavior and stability of the amorphous phase. These insights could be extrapolated to understand the properties of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid.

Scientific Research Applications

Cutaneous Reactions and Dermatological Applications

- Study Findings : Research has observed cutaneous reactions of nicotinic acid (niacin)-furfuryl, including the tetrahydrofurfuryl ester of nicotinic acid, in various disease states. This compound, when applied topically, causes erythema and edema in over 95% of normal persons, hinting at potential dermatological applications (Murrell & Taylor, 1959).

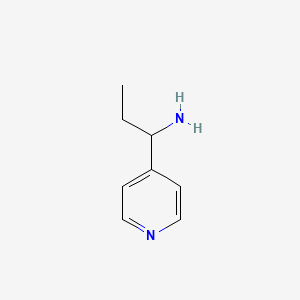

Pharmacological Effects and Receptors

- Study Findings : Research has identified specific receptors, such as PUMA-G and HM74, which mediate the pharmacological effects of nicotinic acid. These receptors are involved in lipid-lowering actions, as they play a role in decreasing lipolysis in adipose tissue. This suggests potential applications in treating dyslipidemia (Tunaru et al., 2003).

Industrial Production Methods

- Study Findings : A study focused on ecological methods to produce nicotinic acid from commercially available raw materials, highlighting the environmental and industrial relevance of this compound. This research could be crucial for developing greener chemistry practices (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Activity

- Study Findings : Nicotinic acid derivatives have shown herbicidal activity, as evidenced by research on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. These compounds exhibit herbicidal efficacy against certain plants, indicating potential applications in agriculture (Yu et al., 2021).

Receptor Activation and Cardiovascular Applications

- Study Findings : Nicotinic acid's receptor activation, such as HM74A, has been linked to its role in treating dyslipidemia, a cardiovascular risk factor. This suggests that the compound could be beneficial in cardiovascular disease management (Wise et al., 2003).

Synthesis Techniques

- Study Findings : Research on the practical synthesis of variants of nicotinic acid, like 4-amino-2-(trifluoromethyl)nicotinic acid, demonstrates the chemical versatility and potential for diverse applications of this compound (Li et al., 2010).

properties

IUPAC Name |

2-(oxolan-2-ylmethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)9-4-1-5-12-10(9)13-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBWXSICGUBTLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)